![molecular formula C12H16N2O B14210956 Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- CAS No. 613660-85-8](/img/structure/B14210956.png)
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl group and a 6-methyl-3-pyridinyl carbonyl group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridinyl carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyridinyl carbonyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
613660-85-8 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(6-methylpyridin-3-yl)-[(2R)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
MZDVSGUVIRWGSD-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
Kanonische SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


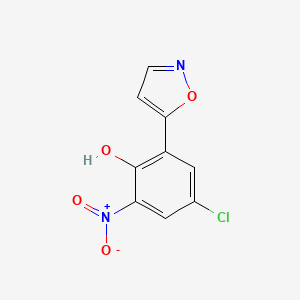
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
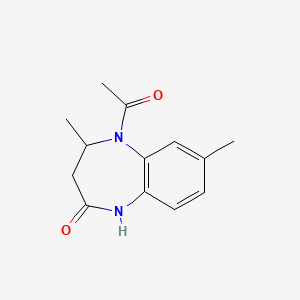
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
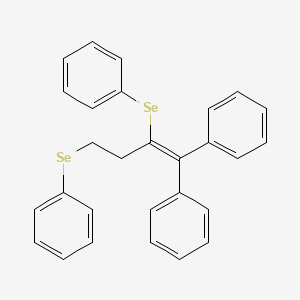
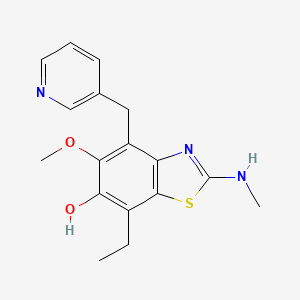
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
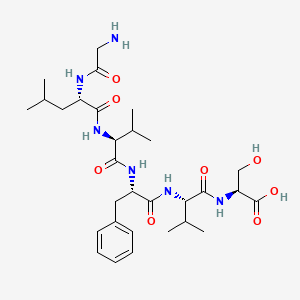
![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

